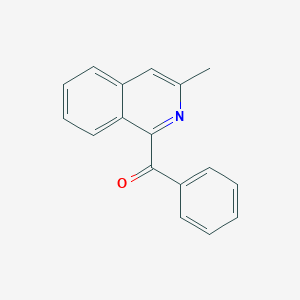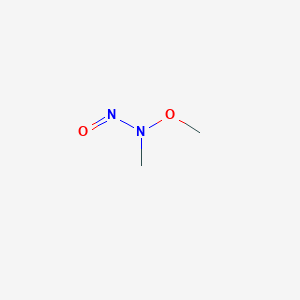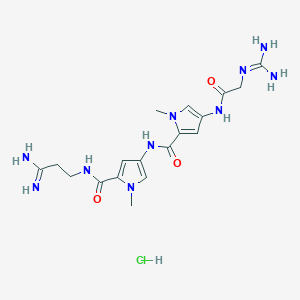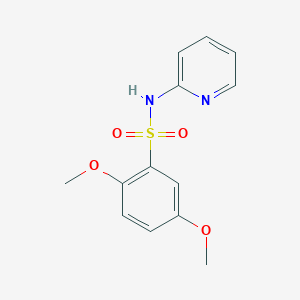![molecular formula C14H10N6O6S2 B231879 Disodium5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 15874-22-3](/img/structure/B231879.png)
Disodium5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diazidostilbene sulfonic acid is an organic compound with the molecular formula C14H10N6O6S2. It is a derivative of stilbene, characterized by the presence of azido groups (-N3) and sulfonic acid groups (-SO3H) on each of the two phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
4,4’-Diazidostilbene sulfonic acid can be synthesized through several synthetic routesThe reaction conditions typically include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the desired product .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4,4’-Diazidostilbene sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Photochemical Reactions: Upon exposure to UV light, the azido groups can undergo photolysis, generating reactive nitrene intermediates that can further react with other molecules.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include sodium azide, reducing agents like hydrogen gas, and UV light for photochemical reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
4,4’-Diazidostilbene sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent for enzyme immobilization on fibroin by photo-crosslinking.
Biology: The compound’s ability to generate reactive intermediates upon photolysis makes it useful in studying biological systems and interactions.
Industry: It is used in the production of dyes and optical brighteners, as well as in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4,4’-Diazidostilbene sulfonic acid involves the generation of reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can react with various molecular targets, leading to crosslinking or modification of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
4,4’-Diazidostilbene sulfonic acid can be compared with other similar compounds, such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: This compound contains amino groups instead of azido groups and is used in the synthesis of dyes and optical brighteners.
4,4’-Dinitrostilbene-2,2’-disulfonic acid: This compound contains nitro groups and is used as a chloride channel blocker.
4,4’-Diisothiocyanostilbene-2,2’-disulfonic acid: This compound contains isothiocyanate groups and is used as an anion exchange inhibitor.
The uniqueness of 4,4’-Diazidostilbene sulfonic acid lies in its ability to generate reactive intermediates upon photolysis, making it suitable for applications that require photo-crosslinking and modification of target molecules.
Eigenschaften
CAS-Nummer |
15874-22-3 |
|---|---|
Molekularformel |
C14H10N6O6S2 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
5-azido-2-[(E)-2-(4-azido-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H10N6O6S2/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1+ |
InChI-Schlüssel |
XHPWRTXYJFNZAW-OWOJBTEDSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Isomerische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Verwandte CAS-Nummern |
2718-90-3 (di-hydrochloride salt) |
Synonyme |
4,4'-diazidostilbene 2,2'-disodium sulfonate 4,4'-diazidostilbene sulfonic acid 4,4'-diazidostilbene sulfonic acid, disodium salt 4,4'-diazidostilbene sulfonic acid, monosodium salt DASDSS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
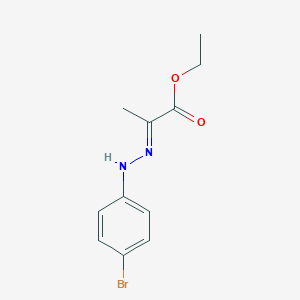
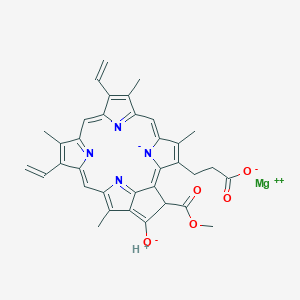
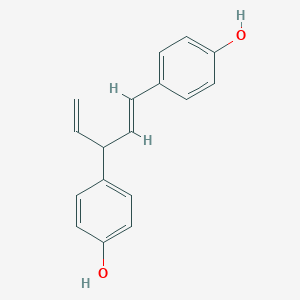
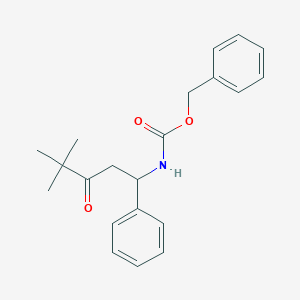
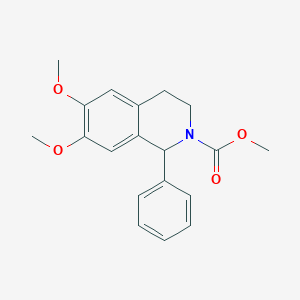
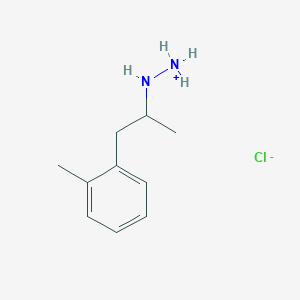
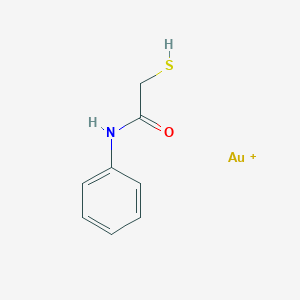
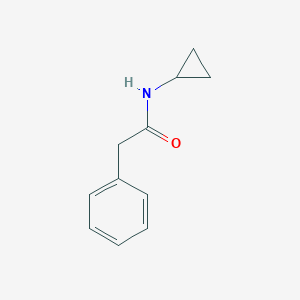
![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)
